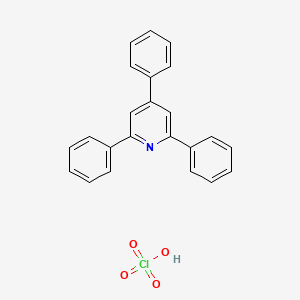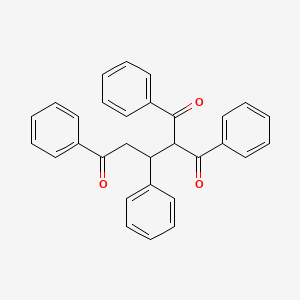![molecular formula C14H15NO6 B14707437 3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid CAS No. 19525-56-5](/img/structure/B14707437.png)
3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid is a compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms The benzyloxycarbonyl group attached to the oxazolidinone ring provides additional stability and reactivity to the molecule
Preparation Methods
The synthesis of 3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction forms the oxazolidinone ring and introduces the benzyloxycarbonyl group. The α-carboxyl group in this compound is protected from reaction with electrophilic reagents, while the second carboxyl group remains free and can be converted into activated esters or mixed anhydrides for further reactions .
Chemical Reactions Analysis
3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone ring into other functional groups.
Scientific Research Applications
3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-branched peptide derivatives of aspartic acid.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with proteins.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The benzyloxycarbonyl group provides stability and allows the compound to form stable complexes with its targets. This interaction can inhibit the activity of enzymes or modify protein functions, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid include:
(5-Oxooxazolidin-4-yl)acetic acid: This compound also contains an oxazolidinone ring and is used as a protecting group for the α-carboxyl group of aspartic acid.
®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: A leucine derivative with a similar benzyloxycarbonyl group.
(3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium: A phenylbutylamine derivative with a benzyloxycarbonyl group.
The uniqueness of this compound lies in its specific structural features and the stability provided by the benzyloxycarbonyl group, which makes it a valuable intermediate in various chemical and biological applications.
Properties
CAS No. |
19525-56-5 |
|---|---|
Molecular Formula |
C14H15NO6 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
3-(2-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO6/c16-12(17)7-6-11-9-21-14(19)15(11)13(18)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |
InChI Key |
XXFOAVQQNFXOES-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)OCC2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



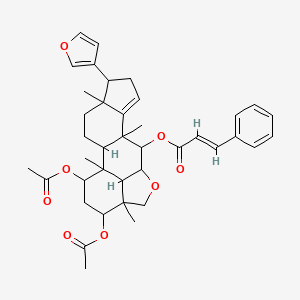
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)
![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
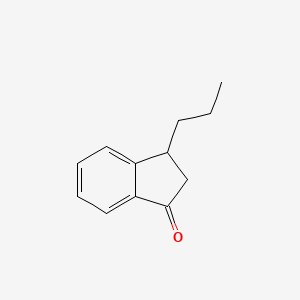
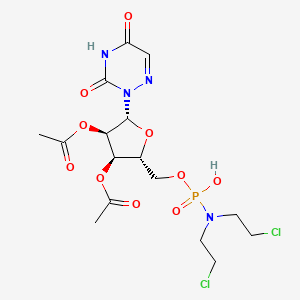
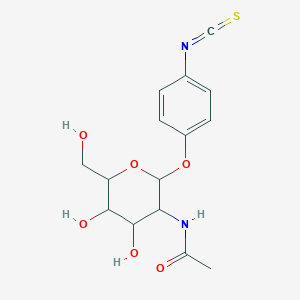

![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)

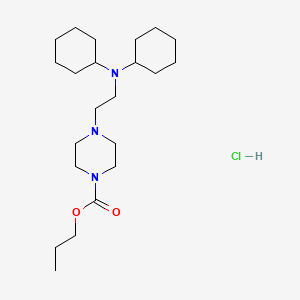
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
